molecular formula C21H18Cl2N2O3 B2804286 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 344262-15-3

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2804286
CAS No.: 344262-15-3
M. Wt: 417.29
InChI Key: MOVLVBZQGVQSQG-BHGWPJFGSA-N
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Description

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[2,1-a]isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the oxime group: The aldehyde group on the pyrido[2,1-a]isoquinoline core is converted to an oxime using hydroxylamine hydrochloride in the presence of a base.

    Attachment of the 2,4-dichlorobenzyl group: This step involves the reaction of the oxime with 2,4-dichlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to an amine or other reduced forms.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition or as a probe for studying biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its potential as a therapeutic agent, particularly in the context of diseases where enzyme inhibition or receptor modulation is relevant.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism by which 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of the 2,4-dichlorobenzyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c22-15-6-5-14(18(23)9-15)12-28-24-11-17-20(26)10-19-16-4-2-1-3-13(16)7-8-25(19)21(17)27/h1-6,9,11,17,19H,7-8,10,12H2/b24-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVLVBZQGVQSQG-BHGWPJFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=O)C(C2=O)C=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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